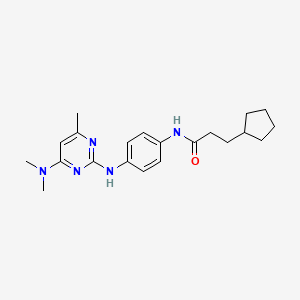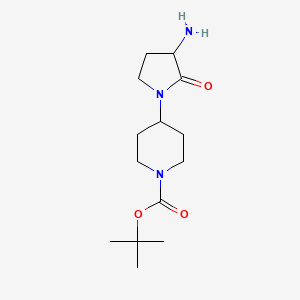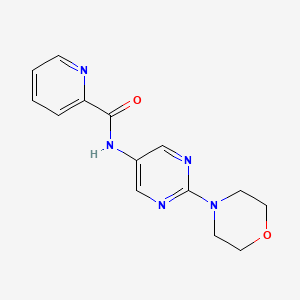![molecular formula C6H11ClF3NO B2780524 [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride CAS No. 2309431-93-2](/img/structure/B2780524.png)
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2450298-37-8 . It has a molecular weight of 169.15 . It is in the form of an oil .
Molecular Structure Analysis
The molecular formula of this compound is C6H10F3NO . The InChI Code is 1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.15 . It is stored at a temperature of 4°C . The physical form of the compound is oil .作用机制
The mechanism of action of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor and the glycine receptor. This means that it enhances the activity of these receptors, leading to increased inhibition of neurotransmission. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for research. It has been found to enhance the activity of the GABA-A receptor and the glycine receptor, leading to increased inhibition of neurotransmission. This can have a range of effects on the body, including sedation, muscle relaxation, and anxiolysis. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can have a range of effects on cognitive function.
实验室实验的优点和局限性
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has a range of biochemical and physiological effects that make it a valuable tool for studying the nervous system. However, there are also some limitations to the use of this compound in laboratory experiments. It has been found to have some toxic effects in certain cell types, and its effects on the body can be complex and difficult to interpret.
未来方向
There are a number of potential future directions for research on [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride. One area of interest is the development of new drugs that target the GABA-A receptor and the glycine receptor. This compound could be used as a tool to screen potential drug candidates for their activity at these receptors. Additionally, there is interest in using this compound to study the role of acetylcholinesterase and butyrylcholinesterase in cognitive function and neurodegenerative diseases such as Alzheimer's disease. Finally, there is potential for this compound to be used in the development of new imaging agents for studying the nervous system.
合成方法
The synthesis of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride involves the reaction of 2,5-dioxopyrrolidin-1-yl trifluoromethanesulfonate with methanol in the presence of hydrochloric acid. The resulting product is this compound hydrochloride, which can be purified through recrystallization. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride has been used in a variety of scientific research applications, including studies on neurotransmitter receptors, ion channels, and enzyme inhibition. It has been found to be particularly useful in studies of the GABA-A receptor, which is a major target for drugs used to treat anxiety and other neurological disorders. This compound has also been used in studies of the glycine receptor, which plays a key role in the regulation of inhibitory neurotransmission.
安全和危害
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-11)10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGHWMQQRLUJS-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CO)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)


![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)
![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)


![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)


![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)

![[3-Bromo-4-(difluoromethoxy)phenyl]methanol](/img/structure/B2780464.png)